![molecular formula C13H16O2S2 B3114455 Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester CAS No. 201611-84-9](/img/structure/B3114455.png)
Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester
Übersicht
Beschreibung
“Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester”, also known as “Ethyl 2-(phenylcarbonothioylthio)propionate”, is a chemical compound with the empirical formula C12H14O2S2 . It has a molecular weight of 254.37 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCCOC(=O)C(C)SC(=S)c1ccccc1 . This indicates that the molecule consists of an ester group (OC(=O)), a thioether group (SC), and a thiocarbonyl group (C(=S)), attached to a phenyl ring (c1ccccc1). Physical And Chemical Properties Analysis
This compound is a liquid with a refractive index of n20/D 1.611 and a density of 1.163 g/mL at 25 °C . It’s stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Insulin Sensitizing Agents
Propanoic acid derivatives have been used in the synthesis of compounds with potential insulin sensitizing properties. For example, a study by Verma, Singla, and Punniyakoti (2004) explored the synthesis of such agents through the etherification of benzyl alcohol with ethyl-2-bromo-2-methyl-3-(4-substituted phenyl)propanoates, followed by alkaline hydrolysis. This process underscores the chemical versatility of propanoic acid derivatives in developing therapeutic agents (Verma, Singla, & Punniyakoti, 2004).
High-Temperature Ignition of Esters
Research by Akih-Kumgeh and Bergthorson (2011) investigated the ignition properties of methyl and ethyl esters, including those derived from propanoic acid. Their findings highlight the importance of these esters in understanding combustion processes, which is crucial for designing more efficient and cleaner energy systems (Akih-Kumgeh & Bergthorson, 2011).
Antiwear Agents in Fuels
Misra et al. (1973) explored the application of complex esters, including those derived from propanoic acid, as antiwear agents in various fuels. These esters showed effectiveness in reducing wear in aviation turbine fuels and diesel, which is significant for enhancing the longevity and efficiency of engines (Misra, Mehrotra, Srivastava, & Nandy, 1973).
Electrochromic Properties in Polymers
Studies by Sacan et al. (2006) and Camurlu et al. (2005) demonstrated the use of propanoic acid esters in synthesizing conducting polymers with electrochromic properties. These polymers, which exhibit color changes under electrical influence, have potential applications in smart windows, displays, and other electronic devices (Sacan, Çırpan, Camurlu, & Toppare, 2006), (Camurlu, Çırpan, & Toppare, 2005).
Bioderived Acrylates for Polymerization
Yee, Hillmyer, and Tonks (2018) investigated the conversion of methyl and ethyl lactates to alkyl 2-(propionyloxy)propanoate esters for producing acrylates suitable for polymerization. This research illustrates the role of propanoic acid derivatives in sustainable chemistry, contributing to the development of environmentally friendly materials (Yee, Hillmyer, & Tonks, 2018).
Wirkmechanismus
Target of Action
It is known that this compound is a reversible addition-fragmentation chain transfer (raft) agent . RAFT agents are used in controlled radical polymerization, which is a type of chain growth polymerization where a polymer grows by successive addition of monomers. These agents play a crucial role in regulating the polymerization process.
Mode of Action
Ethyl 2-methyl-2-((phenylcarbonothioyl)thio)propanoate, as a RAFT agent, operates through a mechanism known as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization . This process allows for the controlled radical polymerization of monomers, leading to polymers with defined composition and architecture. The compound is particularly well-suited for the polymerization of methacrylates and methacrylamides .
Biochemical Pathways
As a raft agent, it is involved in the polymerization process of methacrylates and methacrylamides . This process can influence various biochemical pathways depending on the specific monomers being polymerized.
Result of Action
The molecular and cellular effects of Ethyl 2-methyl-2-((phenylcarbonothioyl)thio)propanoate’s action primarily involve the controlled polymerization of monomers into polymers . This results in polymers with defined composition and architecture, which can be used in a variety of applications, including the creation of advanced biomaterials with enhanced properties.
Action Environment
The action, efficacy, and stability of Ethyl 2-methyl-2-((phenylcarbonothioyl)thio)propanoate can be influenced by various environmental factors. For instance, the compound is typically stored at a temperature of 2-8°C to maintain its stability . Furthermore, the polymerization process can be influenced by factors such as temperature, solvent, and the presence of other substances.
Eigenschaften
IUPAC Name |
ethyl 2-(benzenecarbonothioylsulfanyl)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2S2/c1-4-15-12(14)13(2,3)17-11(16)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFLMFRGXQRZII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)SC(=S)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432571 | |
| Record name | Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201611-84-9 | |
| Record name | Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 201611-84-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


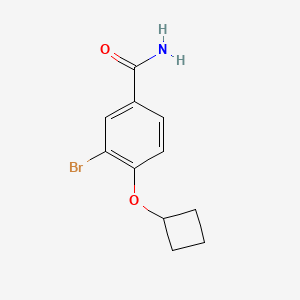
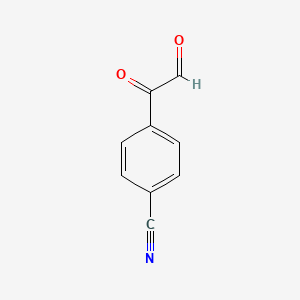
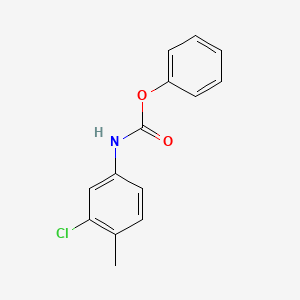


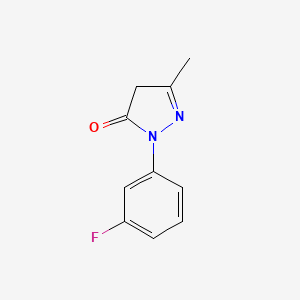
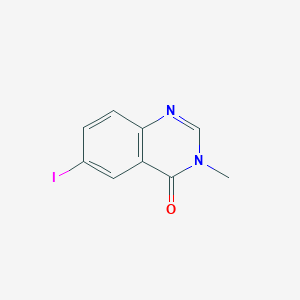
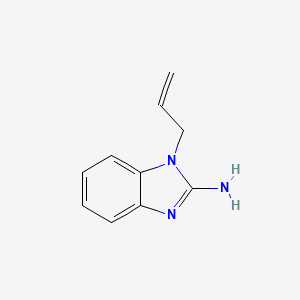

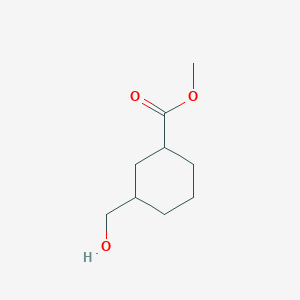

![[1,1':3',1''-Terphenyl]-3,3'',5,5''-tetracarbaldehyde](/img/structure/B3114461.png)
